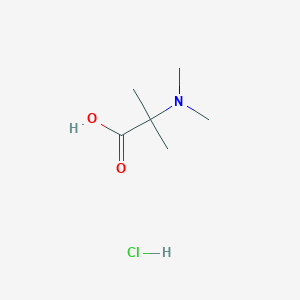

2-(Dimethylamino)-2-methylpropanoic acid hydrochloride

Description

2-(Dimethylamino)-2-methylpropanoic acid hydrochloride is a tertiary amine-containing carboxylic acid derivative. Its structure comprises a propanoic acid backbone with a dimethylamino (-N(CH₃)₂) group and a methyl (-CH₃) group at the second carbon, forming a branched alkyl chain. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and synthetic applications.

Properties

IUPAC Name |

2-(dimethylamino)-2-methylpropanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-6(2,5(8)9)7(3)4;/h1-4H3,(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSEOXYGSFYWPNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)N(C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97874-26-5 | |

| Record name | 2-(dimethylamino)-2-methylpropanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dimethylamino)-2-methylpropanoic acid hydrochloride typically involves the reaction of 2-(Dimethylamino)-2-methylpropanol with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction can be represented as follows:

2-(Dimethylamino)-2-methylpropanol+HCl→2-(Dimethylamino)-2-methylpropanoic acid hydrochloride

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(Dimethylamino)-2-methylpropanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohol.

Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted amino acids.

Scientific Research Applications

Biochemical Research

DMAMP HCl serves as a versatile buffer in biological and biochemical experiments. Its ability to maintain pH stability is crucial for enzyme assays and protein studies.

- Buffering Agent : It is used in the preparation of buffers for various biochemical assays, particularly in enzyme kinetics and protein purification processes.

- Cell Culture : The compound is utilized in cell culture media to enhance cell viability and growth.

Drug Development

In pharmaceutical research, DMAMP HCl has shown potential as a building block for synthesizing various pharmaceutical compounds.

- Precursor for Drug Synthesis : It can be employed in the synthesis of amino acid derivatives and other bioactive molecules, aiding in the development of new therapeutic agents.

- Neuropharmacology : Due to its structural similarity to neurotransmitters, it is studied for its effects on neurological pathways, potentially leading to new treatments for neurodegenerative diseases.

Chemical Reagent

DMAMP HCl is commonly used as a reagent in organic synthesis.

- Synthetic Intermediates : It acts as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

- Catalysis : The compound can facilitate certain chemical reactions, improving yields and reaction efficiency.

Case Studies

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-2-methylpropanoic acid hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

The table below highlights key structural differences between 2-(dimethylamino)-2-methylpropanoic acid hydrochloride and related compounds:

Key Observations:

- Functional Group Impact: The aminooxy group in 2-(aminooxy)-2-methylpropanoic acid HCl introduces hydrogen-bonding capacity, which may enhance interactions with biological targets compared to the dimethylamino variant .

- Amide vs. Acid : The dihydrochloride amide analog (CAS# 1219957-57-9) replaces the carboxylic acid with an amide, reducing acidity and altering pharmacokinetic properties .

Physicochemical Properties

| Property | 2-(Dimethylamino)-2-methylpropanoic acid HCl | 3-(Dimethylamino)-2,2-dimethylpropanoic acid HCl | 2-(Aminooxy)-2-methylpropanoic acid HCl |

|---|---|---|---|

| Molecular Weight (g/mol) | 167.64* | 181.66 | 155.58 |

| Solubility (Water) | High (HCl salt) | Moderate (additional -CH₃ reduces polarity) | High (HCl salt) |

| pKa (Carboxylic Acid) | ~4.5–5.0 | ~4.5–5.0 | ~3.5–4.0 (aminooxy lowers pKa) |

*Calculated based on C₆H₁₄ClNO₂.

Key Observations:

- The aminooxy group’s electron-withdrawing nature lowers the carboxylic acid pKa, enhancing ionization at physiological pH .

Biological Activity

Overview

2-(Dimethylamino)-2-methylpropanoic acid hydrochloride, also known as DMAMP-HCl, is an organic compound classified as an amino acid derivative. Its unique structural features, including a dimethylamino group attached to a methylpropanoic acid backbone, contribute to its biological activity. This compound has garnered attention for its potential roles in various biochemical pathways and therapeutic applications.

DMAMP-HCl interacts with several biological targets, primarily enzymes involved in neurotransmitter regulation. Notably, it has been identified as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in the hydrolysis of acetylcholine. By binding to the active sites of these enzymes, DMAMP-HCl prevents substrate access, thereby modulating neurotransmitter levels in synaptic clefts and influencing neuronal signaling pathways.

Biochemical Pathways

Research indicates that DMAMP-HCl influences significant cellular processes such as:

- MAPK/ERK Signaling Pathway : The compound has been shown to affect gene expression and cellular responses related to proliferation and apoptosis through this pathway.

- Enzyme Inhibition : Its interaction with AChE leads to increased acetylcholine availability, enhancing cholinergic signaling which may have implications for cognitive functions.

Cellular Effects

DMAMP-HCl exhibits a range of effects on different cell types. Studies indicate that at varying concentrations, it can either promote cell proliferation or induce apoptosis, depending on the dosage and cellular context. For instance:

- Low Doses : Therapeutic effects are observed, including modulation of signaling pathways.

- High Doses : Toxicity may occur, leading to cellular damage and disruption of normal physiological functions.

Pharmacokinetics

The pharmacokinetic profile of DMAMP-HCl suggests that its stability and degradation in biological systems are crucial for its efficacy. Laboratory studies have shown that the compound can undergo hydrolysis over time, affecting its long-term biological activity. The concentration-dependent effects observed in animal models further emphasize the importance of dosage in therapeutic applications.

Case Studies and Research Findings

Several studies have explored the biological activity of DMAMP-HCl:

- Antimicrobial Activity : Research has indicated that compounds structurally related to DMAMP-HCl exhibit selective antibacterial properties against pathogens such as N. meningitidis and H. influenzae. These findings suggest potential applications in developing new antimicrobial agents .

- Neuroprotective Effects : In models simulating neurodegenerative conditions, DMAMP-HCl has shown promise in protecting neuronal cells from oxidative stress-induced apoptosis by modulating AChE activity .

- Toxicity Assessments : Toxicological evaluations have demonstrated that while DMAMP-HCl can be effective at low concentrations, higher doses may lead to adverse effects on human cell lines, highlighting the need for careful dosage regulation in therapeutic contexts .

Comparison with Similar Compounds

To better understand the unique properties of DMAMP-HCl, it is useful to compare it with similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 2-(Dimethylamino)ethanol | Amino alcohol | Moderate enzyme inhibition |

| 2-(Dimethylamino)acetic acid | Amino acid | Less potent AChE inhibitor |

| 2-(Dimethylamino)butanoic acid | Longer carbon chain | Similar but less effective |

DMAMP-HCl stands out due to its specific combination of functional groups and structural characteristics that enhance its biochemical interactions compared to these similar compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(dimethylamino)-2-methylpropanoic acid hydrochloride, and how can reaction conditions be optimized?

- Methodology : Begin with a protected amino acid backbone (e.g., tert-butyl carbamate) to shield reactive amines. Introduce the dimethylamino group via nucleophilic substitution using dimethylamine under anhydrous conditions. Acid hydrolysis removes the protecting group, followed by hydrochloride salt formation with HCl in ethanol. Optimize reaction temperature (e.g., 0–5°C for amine coupling) and stoichiometry (1:1.2 molar ratio of precursor to dimethylamine) to minimize side reactions like over-alkylation. Monitor intermediates via TLC (silica gel, chloroform/methanol 9:1) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology : Use a combination of:

- NMR : Compare H and C spectra with reference standards (e.g., δ ~1.4 ppm for methyl groups, δ ~3.2 ppm for dimethylamino protons) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H] at m/z 164.12 for the free acid; adjust for HCl adducts) .

- HPLC : Employ a C18 column with UV detection (210 nm) and 0.1% TFA in water/acetonitrile gradient to assess purity (>98%) .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

- Methodology :

- Solubility : Test in aqueous buffers (pH 1–12) and organic solvents (e.g., DMSO, ethanol). Hydrochloride salts typically exhibit high solubility in water (>50 mg/mL at pH 3–5) but limited solubility in non-polar solvents .

- Stability : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC. Degradation products may include hydrolyzed dimethylamine or decarboxylated derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

- Methodology :

- Critical Parameter Analysis : Compare reaction parameters (e.g., solvent polarity, catalyst use) across studies. For example, yields drop significantly if HCl is introduced prematurely during synthesis, leading to byproducts .

- Design of Experiments (DoE) : Use factorial design to test variables (temperature, stoichiometry, solvent) and identify optimal conditions .

Q. What strategies are effective for analyzing degradation products and elucidating their mechanisms?

- Methodology :

- LC-MS/MS : Identify degradation products (e.g., 2-methylpropanoic acid derivatives) and propose pathways (e.g., acid-catalyzed hydrolysis of the dimethylamino group) .

- Isolation and Characterization : Scale up degradation samples and isolate products via preparative HPLC. Compare spectral data with known impurities (e.g., USP Reference Standards) .

Q. How can the stereochemical stability of this compound be evaluated during chiral synthesis or formulation?

- Methodology :

- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (85:15) to detect enantiomeric excess (>99% for S-isomer).

- Dynamic NMR : Monitor racemization rates under thermal stress (e.g., 60°C for 24 hours) .

Q. What computational methods are suitable for predicting the biological activity of derivatives?

- Methodology :

- Docking Studies : Model interactions with target proteins (e.g., H1 receptors) using AutoDock Vina. Focus on electrostatic interactions between the dimethylamino group and acidic residues .

- QSAR : Develop models using descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity (e.g., antihistamine potency) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.